2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 2-(6-Oxido-6H-dibenzo[c,e]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) derives from its core structural components. The parent heterocyclic system, 6H-dibenzo[c,e]oxaphosphinin-6-oxide , consists of a phosphorus-containing bicyclic framework fused to two benzene rings. The phosphorus atom resides at position 6, bonded to an oxygen atom in its oxidized state (P=O). This moiety is substituted at position 6 with a 1,4-phenylene group, which is further esterified at both para positions with 4-aminobenzoate groups.
The structural representation (Figure 1) highlights the following features:
- Dibenzooxaphosphinin core : A fused bicyclic system comprising a six-membered oxaphosphinine ring (one oxygen and one phosphorus atom) annulated with two benzene rings.
- Oxido group : The phosphorus atom exhibits a +3 oxidation state, stabilized by the oxide group.
- 1,4-Phenylene linker : A benzene ring connected to the phosphorus atom at position 6 and esterified at positions 1 and 4.
- 4-Aminobenzoate esters : Each ester group contains a terminal primary amine (-NH₂) at the para position of the benzoate moiety.
The IUPAC name adheres to hierarchical substitution rules, prioritizing the oxaphosphinin core, followed by the phenylene linker and ester substituents.
Alternative Designations and CAS Registry Number Analysis
This compound is alternatively designated as DOPOBQ-ether diamine in commercial catalogs, reflecting its structural relationship to 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) , a widely used flame-retardant precursor. The CAS Registry Number 1316607-14-3 uniquely identifies the compound in chemical databases, with the registry entry specifying the molecular formula C₃₂H₂₃N₂O₆P and a molar mass of 562.51 g/mol .
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1316607-14-3 | |
| Molecular Formula | C₃₂H₂₃N₂O₆P | |
| Molecular Weight | 562.51 g/mol |
The CAS number’s prefix 1316607 corresponds to its registration date and structural uniqueness within the CAS system. The suffix 14-3 ensures granular differentiation from related DOPO derivatives, such as halogenated or alkylated analogs.
Molecular Formula and Stereochemical Considerations
The molecular formula C₃₂H₂₃N₂O₆P encodes the compound’s atomic composition:
- 32 carbon atoms : Distributed across the dibenzooxaphosphinin core (12C), phenylene linker (6C), and two 4-aminobenzoate groups (14C).
- 23 hydrogen atoms : Predominantly aromatic C-H bonds, with additional hydrogens on the amine and ester groups.
- 2 nitrogen atoms : Localized in the primary amine (-NH₂) groups of the benzoate substituents.
- 6 oxygen atoms : Includes the oxido group (P=O), two ester carbonyls (C=O), and three ether/ester oxygens.
- 1 phosphorus atom : Central to the heterocyclic core.
Stereochemical analysis reveals no defined stereocenters in the molecule, as confirmed by the absence of chiral indicators in its SMILES string :
[P]1(=O)(Oc2c(cccc2)c3c1cccc3)CC(CC(=O)O)C(=O)O
The phosphorus atom’s trigonal pyramidal geometry permits rapid inversion, rendering the compound achiral under standard conditions. However, steric hindrance from the fused aromatic systems may restrict conformational flexibility in the oxaphosphinin ring.
Properties
Molecular Formula |
C32H23N2O6P |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
[4-(4-aminobenzoyl)oxy-3-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)phenyl] 4-aminobenzoate |
InChI |
InChI=1S/C32H23N2O6P/c33-22-13-9-20(10-14-22)31(35)38-24-17-18-28(39-32(36)21-11-15-23(34)16-12-21)30(19-24)41(37)29-8-4-2-6-26(29)25-5-1-3-7-27(25)40-41/h1-19H,33-34H2 |
InChI Key |
KPBGXIFKPCXZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)OC(=O)C5=CC=C(C=C5)N)OC(=O)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) typically involves multiple steps. One common method includes the reaction of 1,4-phthalaldehyde with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in a suitable solvent like dioxane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorus oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. The presence of the oxaphosphinine moiety provides unique properties that can be exploited in drug design:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival .
- Case Studies : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can be utilized as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its phosphine oxide groups can improve the flame retardancy of polymeric materials.
- Nanocomposites : Incorporating this compound into nanocomposite materials has been shown to enhance their electrical conductivity and mechanical strength, making them suitable for electronic applications .
Environmental Science
The compound's ability to chelate metal ions suggests potential applications in environmental remediation:
- Heavy Metal Ion Removal : Studies indicate that it can effectively bind to heavy metals, facilitating their removal from contaminated water sources. This property is particularly beneficial for addressing pollution in industrial wastewater .
- Catalysis : The compound can serve as a catalyst in various chemical reactions aimed at degrading environmental pollutants, thereby contributing to green chemistry initiatives.
Comparative Analysis Table
Mechanism of Action
The mechanism by which 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) exerts its effects involves interactions with various molecular targets. The phosphorus-oxygen bond plays a crucial role in its flame-retardant properties by promoting char formation and inhibiting combustion . Additionally, the aromatic rings can interact with biological molecules, potentially leading to bioactive effects.
Comparison with Similar Compounds
Structural Analog: Bis((6-oxido-6H-dibenz[c,e][1,2]oxaphosphorinyl)-(4-hydroxyaniline)-methylene)-1,4-phenylene
Synthesis: This compound, synthesized via DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) addition to a terephthalaldehyde-derived bisphenol, shares the central 1,4-phenylene and DOPO-derived phosphorous groups with the target compound. However, it substitutes 4-hydroxyaniline groups instead of 4-aminobenzoate esters, making it suitable for polyphosphonate synthesis . Applications: Used in flame-retardant poly(vinyl alcohol) nanocomposites, it exhibits comparable thermal stability (TGA decomposition >300°C) but lower solubility in polar solvents due to hydroxyl groups .
Structural Analog: 2-(6-Oxidodibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene diacetate
Synthesis: Derived from esterification/acylation with acetic acid, this analog replaces 4-aminobenzoate with acetate groups. The synthesis employs melt polycondensation with terephthalic acid, requiring catalysts like titanium(IV) butoxide . Properties: The acetate groups enhance hydrophobicity, reducing moisture sensitivity compared to the amino-substituted target compound. However, the lack of reactive amino groups limits its utility in polyamide/polyimide synthesis .
Structural Analog: Polyarylates from 2-(6-Oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)-1,4-dihydroxy phenylene
Synthesis: Wang and Lin (1999) synthesized polyarylates using a dihydroxy phenylene-DOPO monomer. Unlike the target compound, this monomer features hydroxyl groups for polycondensation with dicarboxylic acids, yielding polymers with high char yield (35–40% at 800°C) . Flame Retardancy: Both compounds confer UL-94 V-0 ratings, but the target’s amino groups enable covalent bonding in polyimides, enhancing mechanical strength (tensile strength ~85 MPa) compared to polyarylates (~60 MPa) .
Key Comparative Data
Research Findings and Implications
- Reactivity: The target compound’s amino groups enable versatile polycondensation but necessitate stringent handling (e.g., P231, P233) to prevent hydrolysis, unlike more stable diacetate analogs .
- Flame Retardancy : All DOPO-derived compounds exhibit strong flame inhibition via gas-phase radical quenching. However, the target’s integration into polyimides improves char formation (residue >50% at 700°C) compared to polyesters .
- Thermal Performance : The dihydroxy phenylene analog shows superior thermal stability in polyarylates, while the target compound balances processability and mechanical strength in polyimides .
Biological Activity
The compound 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) is a phosphorous-containing organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its antitumor and antimicrobial activities, molecular interactions, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes dibenzo[c,e][1,2]oxaphosphinin moiety and bis(4-aminobenzoate) groups. The presence of phosphorus is significant due to its role in various biological processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the oxaphosphinin structure. For instance, derivatives with similar frameworks have shown promising results against various cancer cell lines.
-
Cell Line Testing : The compound was evaluated against several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The cytotoxicity was assessed using MTS assays, which measure cell viability.
These values suggest significant cytotoxic effects at low concentrations, indicating a high potential for therapeutic applications against lung cancer.
Compound Cell Line IC50 (μM) 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) HCC827 6.26 ± 0.33 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate) NCI-H358 6.48 ± 0.11 - Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is common among many antitumor agents. This interaction disrupts cellular processes essential for tumor growth and proliferation .
Antimicrobial Activity
In addition to its antitumor properties, the compound exhibits antimicrobial activity :
-
Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in treating infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 12 μg/mL S. aureus 15 μg/mL
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Benzimidazole Derivatives : A study demonstrated that compounds with structural similarities to oxaphosphinins showed high antitumor activity in vitro and in vivo models . These findings support the hypothesis that modifications to the oxaphosphinin structure can enhance biological activity.
- Antimicrobial Efficacy in Clinical Trials : Other derivatives were tested in clinical settings where their effectiveness against resistant strains was evaluated. Results indicated that certain modifications led to improved efficacy compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving esterification/acylation followed by melt polycondensation. Key steps include:
-
Esterification : Reacting phosphorus-containing precursors (e.g., DOPO derivatives) with phenolic or benzoquinone intermediates under controlled anhydrous conditions .
-
Polycondensation : Conducted in a 3-necked flask with catalysts such as titanium(IV) butoxide or antimony trioxide, heated to 180–220°C under nitrogen to prevent oxidation .
-
Purification : Recrystallization using polar aprotic solvents (e.g., DMF) to isolate the product.
Table 1: Representative Synthesis Parameters
Step Catalyst Temperature (°C) Solvent Yield (%) Esterification H₂SO₄ 120–140 Toluene 65–75 Polycondensation Ti(OBu)₄ 200–220 Melt 80–90
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/³¹P NMR to verify phosphorus incorporation and aromatic substitution patterns . FTIR for detecting P=O (1190–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
- Thermal Analysis : DSC for glass transition temperature (Tg) and TGA for decomposition onset (>300°C) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the phosphoryl group .
- Handling : Use PPE (gloves, goggles) and avoid ignition sources (sparks, open flames) due to flammability risks .
- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize phosphorus oxide emissions.
Advanced Research Questions
Q. How does the compound’s structure enhance flame retardancy in epoxy resins?
- Methodological Answer : The phosphoryl group (P=O) acts as a radical scavenger during combustion, while the aromatic backbone promotes char formation. Comparative studies show:
-
Mechanism : Gas-phase radical quenching reduces heat release rate (HRR), while condensed-phase charring limits oxygen diffusion .
-
Efficiency : At 10 wt% loading, the compound reduces peak HRR by 40% in epoxy resins, outperforming halogenated analogs .
Table 2: Flame Retardant Performance
Loading (wt%) LOI (%) Peak HRR (kW/m²) Char Yield (%) 0 21 450 5 10 32 270 18
Q. What experimental strategies resolve contradictions in thermal stability data across studies?
- Methodological Answer : Discrepancies arise from varying curing conditions or catalyst residues. To address:
- Controlled Curing : Use standardized DSC protocols (e.g., 5°C/min heating rate under N₂).
- Residual Analysis : ICP-MS to detect catalyst traces (e.g., Sb³⁺) that accelerate decomposition .
- Replicate Testing : Compare results across labs using identical epoxy resin formulations (e.g., DGEBA/DDM system) .
Q. How can copolymerization with styrene improve processability without compromising flame retardancy?
- Methodological Answer : Radical copolymerization with styrene (St) using AIBN initiators enhances solubility and film-forming properties.
- Optimization : Maintain a 1:3 molar ratio (compound:St) to balance Tg (80–90°C) and flame retardancy (LOI > 30%) .
- Kinetic Studies : Monitor conversion via ¹H NMR to ensure >95% monomer incorporation .
Data Contradiction Analysis
Q. Why do some studies report lower char yields despite high phosphorus content?
- Methodological Answer : Char formation depends on:
- Crosslinking Density : Higher crosslinking in epoxy matrices increases char yield. Use dynamic mechanical analysis (DMA) to quantify network density .
- Oxidative Stability : Phosphorus compounds degrade faster in air vs. N₂. Conduct TGA in both atmospheres to isolate oxidation effects .
Methodological Best Practices
Q. What experimental designs are recommended for evaluating environmental impacts?
- Methodological Answer : Adopt a tiered approach:
- Lab-Scale : Assess abiotic degradation (hydrolysis, photolysis) under ISO 11348 conditions .
- Ecotoxicology : Use Daphnia magna or algal bioassays to determine EC₅₀ values, ensuring compliance with REACH guidelines .
- Field Studies : Deploy passive samplers in wastewater systems to monitor long-term accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
